molecular formula C12H14O2 B13845802 3-Methyl-6-propyl-1-benzofuran-7-ol

3-Methyl-6-propyl-1-benzofuran-7-ol

Cat. No.: B13845802
M. Wt: 190.24 g/mol
InChI Key: RJSULMFQJVCHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-Methyl-6-propyl-1-benzofuran-7-ol, typically involves several key steps. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the formylation of a precursor using n-Butyllithium (n-BuLi) and N-formylpiperidine, followed by cyclization to form the benzofuran ring . Another method involves Friedel-Crafts reactions and reductive desulfurization to construct the benzofuran core .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-propyl-1-benzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Methyl-6-propyl-1-benzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-propyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-6-propyl-1-benzofuran-7-ol include other benzofuran derivatives such as:

  • 2-Methylbenzofuran
  • 5-Hydroxybenzofuran
  • 6-Methoxybenzofuran

Uniqueness

What sets this compound apart from other benzofuran derivatives is its specific substitution pattern, which can influence its biological activity and physicochemical properties. This unique structure can lead to different interactions with biological targets and varied applications in research and industry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-6-propyl-1-benzofuran-7-ol

InChI

InChI=1S/C12H14O2/c1-3-4-9-5-6-10-8(2)7-14-12(10)11(9)13/h5-7,13H,3-4H2,1-2H3

InChI Key

RJSULMFQJVCHPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C1)C(=CO2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.